Chromhydroxyd
Description
Chromhydroxyd (Cr(OH)₃) is a chromium-based hydroxide compound characterized by its layered structure, where chromium(III) ions are octahedrally coordinated to hydroxyl groups. Industrially, it is utilized as a precursor for chromium oxide synthesis, a corrosion inhibitor, and a pigment in ceramics and paints . Its stability under acidic and alkaline conditions (pH 3–12) makes it suitable for wastewater treatment to adsorb heavy metals like lead and cadmium .
Properties
IUPAC Name |
chromium;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2H2O/h;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCIVHDYINPEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.027 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chromhydroxyd is structurally and functionally comparable to iron(III) hydroxide (Fe(OH)₃) and aluminum hydroxide (Al(OH)₃) . Below is a detailed analysis of their properties, applications, and research findings.
Structural and Chemical Properties
| Property | This compound (Cr(OH)₃) | Iron(III) Hydroxide (Fe(OH)₃) | Aluminum Hydroxide (Al(OH)₃) |
|---|---|---|---|
| Molecular Weight (g/mol) | 103.02 | 106.87 | 78.00 |
| Solubility (g/L, 25°C) | 6.7 × 10⁻³¹ | 3.2 × 10⁻⁹ | 2.4 × 10⁻⁸ |
| Thermal Stability | Decomposes at ~300°C to Cr₂O₃ | Decomposes at ~200°C to Fe₂O₃ | Decomposes at ~180°C to Al₂O₃ |
| Amphoteric Behavior | Reacts with HCl and NaOH | Reacts with HCl only | Reacts with HCl and NaOH |
Key Findings :
- This compound’s lower solubility compared to Fe(OH)₃ and Al(OH)₃ enhances its utility in high-pH environments, such as industrial effluent treatment .
- Its higher thermal stability (decomposition at 300°C vs. 180–200°C for others) allows for applications in high-temperature catalysis .
- Unlike Fe(OH)₃, both Cr(OH)₃ and Al(OH)₃ react with strong bases, broadening their use in pH-adjustable systems .
Research Insights :
- This compound outperforms Fe(OH)₃ in heavy-metal adsorption due to stronger Cr–O bonding, as confirmed by X-ray photoelectron spectroscopy (XPS) .
- In catalysis, Cr(OH)₃’s redox activity surpasses Fe(OH)₃, though Al(OH)₃ is inert in such reactions .
- Al(OH)₃ dominates pharmaceutical applications (e.g., antacids) due to lower toxicity, whereas Cr(OH)₃’s use is restricted by chromium’s environmental risks .
Analytical Differentiation
Analytical techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) distinguish these hydroxides:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
